molecular formula C9H11BO4 B1365423 (4-(Acetoxymethyl)phenyl)boronic acid CAS No. 326496-51-9

(4-(Acetoxymethyl)phenyl)boronic acid

Cat. No.: B1365423
CAS No.: 326496-51-9
M. Wt: 193.99 g/mol
InChI Key: FPQABEOUQSYDPY-UHFFFAOYSA-N
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Description

(4-(Acetoxymethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H11BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with an acetoxymethyl group.

Mechanism of Action

Target of Action

The primary target of the compound (4-(Acetoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The this compound is involved in the Suzuki–Miyaura coupling biochemical pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared These properties could potentially impact its bioavailability

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is known to be generally environmentally benign . Additionally, the compound’s stability may be influenced by storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Acetoxymethyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with acetoxymethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate boronate ester, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (4-(Acetoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Medicinal Chemistry

1. Synthesis of Biologically Active Compounds
(4-(Acetoxymethyl)phenyl)boronic acid serves as a key intermediate in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of inhibitors for several targets:

  • mTOR Kinase Inhibitors : The compound is involved in the synthesis of imidazo[4,5-b]pyrazin-2-ones, which are known to inhibit mTOR kinase activity, a critical pathway in cancer cell proliferation .
  • HIV Protease Inhibitors : It has also been used to create inhibitors that target HIV protease, particularly those effective against resistant strains of the virus .

2. Suzuki Coupling Reactions
The compound is a reactant in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This method allows for the construction of complex molecular architectures that are essential in drug development and material science .

Applications in Materials Science

1. Synthesis of Functional Materials
this compound is employed in creating materials that respond to reactive oxygen species (ROS). By incorporating this boronic acid into polymer matrices, researchers have developed ROS-sensitive materials that can be used for targeted drug delivery systems or as therapeutic agents against oxidative stress-related diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistrySynthesis of mTOR inhibitors
Medicinal ChemistryDevelopment of HIV protease inhibitors
Organic SynthesisReactant in Suzuki coupling reactions
Materials ScienceCreation of ROS-sensitive materials

Case Study 1: Development of mTOR Inhibitors

A study highlighted the synthesis of imidazo[4,5-b]pyrazin-2-one derivatives using this compound as a key intermediate. These derivatives demonstrated potent inhibitory activity against mTOR kinase, showcasing the compound's relevance in anticancer drug discovery .

Case Study 2: ROS-Sensitive Materials

Research has shown that incorporating this compound into polymeric structures can yield materials that selectively release therapeutic agents in response to oxidative stress. This application has potential implications for treating conditions characterized by elevated ROS levels, such as neurodegenerative diseases and cancer .

Biological Activity

(4-(Acetoxymethyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Boronic Acids

Boronic acids, including this compound, have been recognized for their utility in various biological contexts. They are known to exhibit anticancer , antibacterial , and antioxidant properties, making them valuable in drug development and therapeutic applications. The introduction of boronic acid groups into bioactive molecules can enhance their pharmacological profiles by modifying selectivity and improving pharmacokinetic characteristics .

The biological activity of this compound can be attributed to its ability to interact with biomolecules through reversible covalent bonding. This interaction is particularly significant in the context of enzyme inhibition and molecular recognition processes. The boron atom's Lewis acidity allows it to form stable complexes with diols and other nucleophiles, influencing various biochemical pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. For instance, it has shown efficacy against prostate cancer cell lines such as LAPC-4 and PC-3, with a notable reduction in cell viability observed in vitro. The compound's mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Reference
LAPC-415.5
PC-318.2
HepG220.0

Antibacterial Activity

This compound also displays antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli. Studies indicate that the compound can inhibit bacterial growth at concentrations as low as 6.50 mg/mL, suggesting its potential as a therapeutic agent against bacterial infections .

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (mg/mL)Reference
Escherichia coli6.50

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate a significant capacity to neutralize free radicals, highlighting its potential in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)Reference
DPPH14.0
ABTS11.5

Case Studies

  • Prostate Cancer Treatment : A study focused on the synthesis of novel boronic acid derivatives for treating prostate cancer demonstrated that this compound analogs exhibited enhanced anticancer activity compared to traditional antiandrogens like flutamide .
  • Dermatological Applications : Formulations containing this compound have been tested for dermatological use, showing promising results in reducing inflammation and promoting skin healing due to its antibacterial and antioxidant properties .

Properties

IUPAC Name

[4-(acetyloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQABEOUQSYDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442055
Record name {4-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326496-51-9
Record name {4-[(Acetyloxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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